molecular formula C23H24N2O4 B2662749 1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 903585-03-5

1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No. B2662749
CAS RN: 903585-03-5
M. Wt: 392.455
InChI Key: AWZPLBKHQZRWSL-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene and piperidine. Chromenes are a class of organic compounds with a three-ring structure, which includes a benzene ring fused to a heterocyclic pyran ring . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and fine chemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely include the characteristic structures of both chromenes and piperidines. The chromene portion would include a benzene ring fused to a pyran ring, and the piperidine portion would be a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific functional groups present in the molecule. Chromenes and piperidines both participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, chromenes and piperidines have diverse physical and chemical properties depending on their substituents .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism and Excretion : Piperidine derivatives have been studied for their pharmacokinetic profiles, including absorption, metabolism, and excretion patterns in humans. These studies contribute to understanding how these compounds are processed in the body, which is crucial for developing therapeutic agents. One study detailed the extensive metabolism and elimination pathways of a cannabinoid receptor antagonist, highlighting the role of CYP3A4/3A5 in oxidative metabolism (Miao et al., 2012).

  • Metabolites Identification : The identification of metabolites is essential for understanding the pharmacological activity and safety profile of therapeutic agents. For example, the metabolism of an orexin receptor antagonist was characterized, revealing significant excretion via feces and the presence of slowly cleared metabolites (Renzulli et al., 2011).

Therapeutic Applications

  • Neurological Disorders : Piperidine derivatives have been explored for their potential therapeutic effects in neurological disorders. For instance, a study on the chemical MPTP, a piperidine derivative, demonstrated its neurotoxic effects, which have significantly contributed to the understanding of Parkinson's disease mechanisms (Langston et al., 1983).

  • Cancer Therapy : Camptothecin derivatives, which include a piperidine ring, have been studied for their anticancer properties, particularly as topoisomerase inhibitors. These compounds have shown promise in treating various cancers, including non-small-cell lung cancer, by inhibiting DNA replication in cancer cells (Negoro et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Some chromenes have been found to have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .

properties

IUPAC Name

1-[2-(4-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c24-23(27)17-8-10-25(11-9-17)12-13-28-18-6-7-19-21(14-18)29-15-20(22(19)26)16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZPLBKHQZRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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